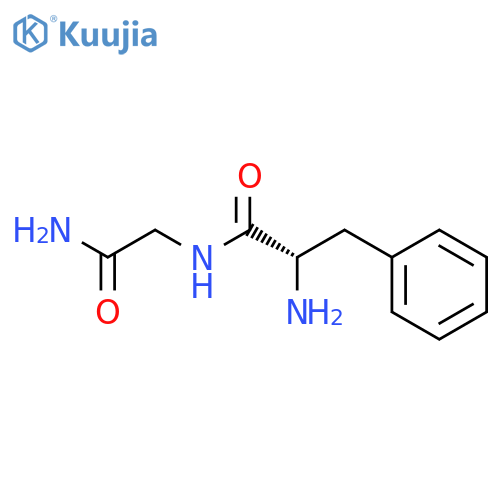Cas no 38678-61-4 (Phe-Gly-NH2)

Phe-Gly-NH2 structure
Phe-Gly-NH2 化学的及び物理的性質
名前と識別子
-
- h-phe-gly-nh2 hcl
- H-Phe-Gly-NH?·HCl
- H-PHE-GLY-NH2 . HCL
- H-Phe-Gly-NH₂ · HCl
- H-Phe-Gly-NH2·HCl
- L-Phenylalanylglycinamide
- Phe-Gly-NH2·HCl
- (R)-2-Amino-4-methylpentanamide
- AC1OJODD
- AmbotzHAA6280
- ANW-42959
- CTK8B3700
- D-Leucine amide
- H-L-Leu-NH2
- H-L-Phe-Gly-NH2
- H-Phe-Gly-NH2
- leucine-NH2
- L-leucinamide
- N-L-Phenylalanyl-glycin-amid
- N-L-phenylalanyl-glycine amide
- (2S)-2-AMINO-N-(CARBAMOYLMETHYL)-3-PHENYLPROPANAMIDE
- 38678-61-4
- CHEMBL378478
- (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
- (S)-2-Amino-N-(2-amino-2-oxoethyl)-3-phenylPropanamide
- SCHEMBL8788898
- Phe-Gly-NH2
-
- インチ: InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1
- InChIKey: PVHDTHVQHUWCCI-VIFPVBQESA-N
- ほほえんだ: NC(CNC([C@@H](N)CC1=CC=CC=C1)=O)=O
計算された属性
- せいみつぶんしりょう: 221.116426730g/mol
- どういたいしつりょう: 221.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(31 g/l)(25ºC)、
Phe-Gly-NH2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P400648-5mg |
Phe-Gly-NH2 |
38678-61-4 | 5mg |
$ 65.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1253016-250mg |
H-PHE-GLY-NH2 HCL |
38678-61-4 | 99% (TLC) | 250mg |
$255 | 2025-02-19 | |
| TRC | P400648-2.5mg |
Phe-Gly-NH2 |
38678-61-4 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734993-1g |
(s)-2-Amino-n-(2-amino-2-oxoethyl)-3-phenylpropanamide |
38678-61-4 | 98% | 1g |
¥3511.00 | 2024-05-15 | |
| eNovation Chemicals LLC | Y1253016-250mg |
H-PHE-GLY-NH2 HCL |
38678-61-4 | 99% (TLC) | 250mg |
$255 | 2025-02-19 | |
| 1PlusChem | 1P00C88Q-250mg |
H-Phe-Gly-Nh2 HCl |
38678-61-4 | ≥ 99% (TLC) | 250mg |
$109.00 | 2025-02-26 | |
| TRC | P400648-25mg |
Phe-Gly-NH2 |
38678-61-4 | 25mg |
$ 80.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1253016-250mg |
H-PHE-GLY-NH2 HCL |
38678-61-4 | í¦99%(TLC) | 250mg |
$310 | 2023-05-17 |
Phe-Gly-NH2 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
38678-61-4 (Phe-Gly-NH2) 関連製品
- 35373-92-3(N-methyl-L-phenylalaninamide)
- 144836-90-8((R)-2-Amino-N-methyl-3-phenylpropanamide)
- 10125-07-2(Cyclo(-Gly-Phe))
- 147664-63-9(L-Lysinamide,glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-lysyl-L-lysyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanylglycyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-lysyl-L-isoleucyl-L-leucyl-L-lysyl-)
- 13467-26-0(acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
